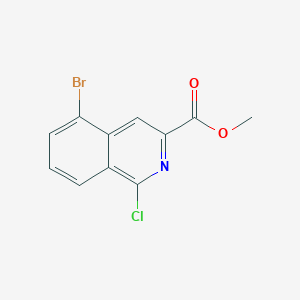

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoquinoline with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-bromoisoquinoline-3-carboxylate

- Methyl 1-chloroisoquinoline-3-carboxylate

- Methyl 5-chloroisoquinoline-3-carboxylate

Uniqueness

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom .

Biological Activity

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_11H_7BrClN

- Molecular Weight : 284.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy. Research indicates that isoquinoline derivatives often exhibit inhibitory effects on specific kinases involved in cell signaling pathways, such as CHK1 (Checkpoint kinase 1), which plays a crucial role in the DNA damage response and cell cycle regulation.

Key Mechanisms:

- CHK1 Inhibition : The compound has been shown to inhibit CHK1, leading to the abrogation of the G2 checkpoint in cancer cells, thereby promoting apoptosis in response to DNA damage induced by chemotherapeutic agents .

- Antioxidant Activity : Isoquinoline derivatives have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Antimicrobial Effects : Some studies suggest that similar compounds possess antimicrobial activities, making them potential candidates for developing new antibiotics .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Case Study 1: CHK1 Inhibition and Cancer Therapy

In a study focusing on the optimization of isoquinoline derivatives for cancer therapy, this compound was identified as a potent CHK1 inhibitor. The compound demonstrated an IC50 value less than 100 nM in cellular assays, indicating strong efficacy in promoting apoptosis in cancer cells subjected to DNA damage from etoposide treatment .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant potential of various isoquinoline derivatives, including this compound. The compound exhibited significant radical scavenging activity, suggesting its potential utility in protecting cells from oxidative damage, which is a key factor in many chronic diseases .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of isoquinoline derivatives revealed that this compound displayed moderate antibacterial activity against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of approximately 10 µM against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name |

methyl 5-bromo-1-chloroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7-6(10(13)14-9)3-2-4-8(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWATNNFQGIDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C=CC=C(C2=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.